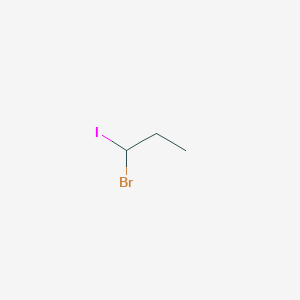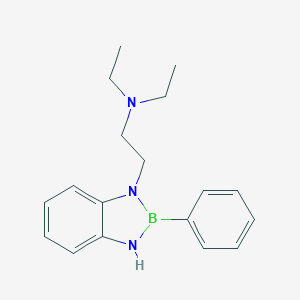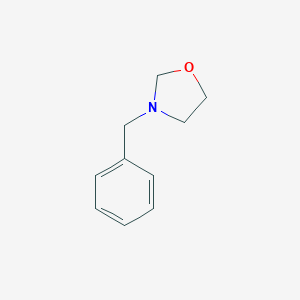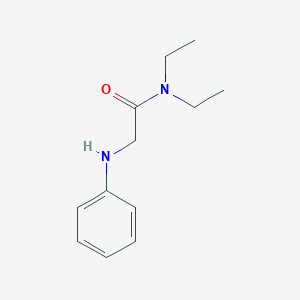
2-Anilino-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-N,N-diethylacetamide, also known as Lidocaine, is a local anesthetic drug used in medical procedures to numb a specific area of the body. It is a member of the amide class of local anesthetics and is commonly used in dental procedures, minor surgeries, and as a pain reliever for conditions such as arthritis and shingles.
Mechanism Of Action
2-Anilino-N,N-diethylacetamide works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This results in a loss of sensation in the area where the drug is applied.
Biochemical And Physiological Effects
2-Anilino-N,N-diethylacetamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, decreasing the release of neurotransmitters, and reducing the excitability of nerve cells.
Advantages And Limitations For Lab Experiments
2-Anilino-N,N-diethylacetamide is widely used in laboratory experiments due to its effectiveness as a local anesthetic and its ability to block voltage-gated sodium channels. However, its use can be limited by its potential toxicity and the need for careful dosing.
Future Directions
There are a number of potential future directions for research on 2-Anilino-N,N-diethylacetamide, including investigating its use in combination with other drugs to enhance its effectiveness, exploring its potential as a treatment for chronic pain conditions, and developing new formulations with improved safety and efficacy. Additionally, further research is needed to better understand the mechanisms of action of 2-Anilino-N,N-diethylacetamide and its potential side effects.
Synthesis Methods
The synthesis of 2-Anilino-N,N-diethylacetamide involves the reaction of diethylamine with 2-chloro-N-(2,6-dimethylphenyl) acetamide in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through recrystallization.
Scientific Research Applications
2-Anilino-N,N-diethylacetamide has been extensively studied for its use as a local anesthetic in medical procedures. It has also been investigated for its potential use as a treatment for conditions such as neuropathic pain, migraine headaches, and cardiac arrhythmias.
properties
CAS RN |
14307-90-5 |
|---|---|
Product Name |
2-Anilino-N,N-diethylacetamide |
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-anilino-N,N-diethylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)10-13-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
InChI Key |
DQKMLOJHVJGWCB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1 |
Other CAS RN |
14307-90-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



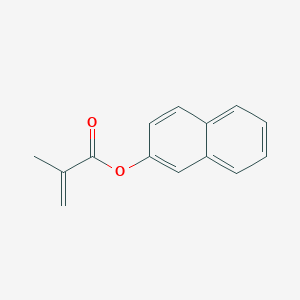
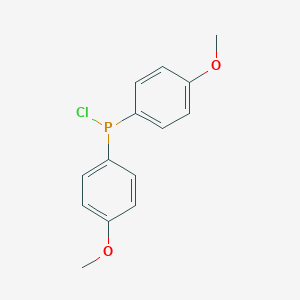

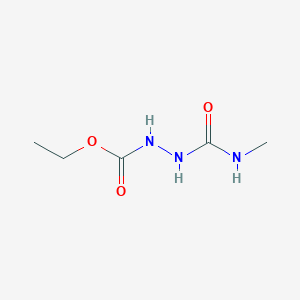
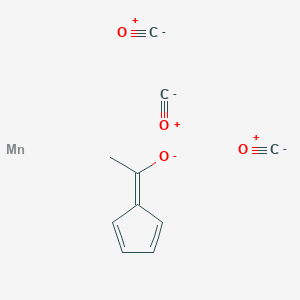
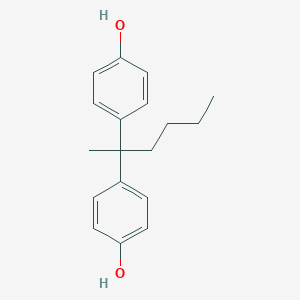
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)
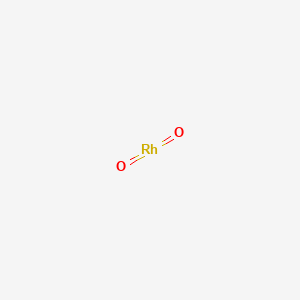
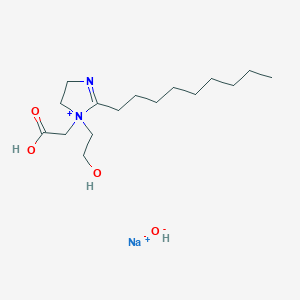
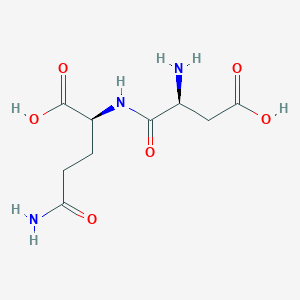
![Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-](/img/structure/B84530.png)
